2-Ethoxy-6-(morpholin-4-ylmethyl)phenol
Description
2-Ethoxy-6-(morpholin-4-ylmethyl)phenol is a Schiff base derivative synthesized via the condensation of 2-hydroxy-3-(morpholin-4-ylmethyl)benzaldehyde with 4-methylaniline in ethanol under reflux conditions . The compound exhibits a planar azomethine (-CH=N-) group and a morpholine ring in a chair conformation stabilized by intramolecular O–H⋯N and C–H⋯π hydrogen bonds . Its crystal structure reveals π-π stacking interactions between benzene rings, contributing to its stability .
Properties
IUPAC Name |
2-ethoxy-6-(morpholin-4-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-2-17-12-5-3-4-11(13(12)15)10-14-6-8-16-9-7-14/h3-5,15H,2,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXFXSTEWDRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-(morpholin-4-ylmethyl)phenol typically involves the reaction of 2-ethoxyphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-(morpholin-4-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Ethoxy-6-(morpholin-4-ylmethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-(morpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Analogous Compounds
Hydrogen Bonding and Crystal Packing
- This compound: Intramolecular O–H⋯N (1.87 Å) and weak C12–H12⋯N2 bonds stabilize the molecular conformation. Crystal packing is reinforced by C–H⋯π (3.45 Å) and π-π interactions (3.72 Å interplanar distance) .
- 2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol: Strong enol-form preference due to O–H⋯N hydrogen bonding (1.82 Å). No solvent-dependent tautomerism observed .
- 2-Methoxy-6-[(4-methylphenylimino)methyl]phenol: Forms S(6) rings via O–H⋯N bonds. C–H⋯O interactions create R₂²(8) motifs in the crystal lattice .
Spectroscopic and Computational Analysis
Table 2: Spectroscopic Data Comparison
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